molecular formula C14H8F4N2O B13676496 6-Fluoro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine

6-Fluoro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B13676496
M. Wt: 296.22 g/mol
InChI Key: BMGZXGSOHSDCID-UHFFFAOYSA-N
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Description

6-Fluoro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by the presence of a fluorine atom at the 6th position and a trifluoromethoxy group attached to the phenyl ring. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry due to their biological activity and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an arylglyoxal in the presence of a suitable catalyst. The reaction conditions often include heating the mixture in a solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Fluoro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine stands out due to the presence of both fluorine and trifluoromethoxy groups, which can enhance its biological activity and stability.

Properties

Molecular Formula

C14H8F4N2O

Molecular Weight

296.22 g/mol

IUPAC Name

6-fluoro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8F4N2O/c15-10-3-6-13-19-12(8-20(13)7-10)9-1-4-11(5-2-9)21-14(16,17)18/h1-8H

InChI Key

BMGZXGSOHSDCID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)F)OC(F)(F)F

Origin of Product

United States

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